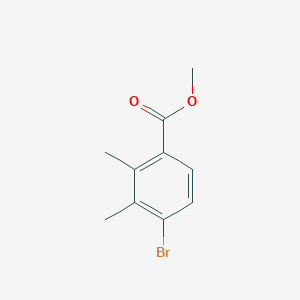

4-ブロモ-2,3-ジメチル安息香酸メチル

概要

説明

“Methyl 4-bromo-2,3-dimethylbenzoate” is a chemical compound with the molecular formula C10H11BrO2 .

Molecular Structure Analysis

The structure of a similar compound, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, reveals the presence of two crystallographically unique rotomers in the lattice . The position of ortho-fluoro azo rings differ between the two rotomers .Physical And Chemical Properties Analysis

“Methyl 4-bromo-2,3-dimethylbenzoate” is a solid at 20°C . It has a molecular weight of 229.07 . It is soluble in methanol .作用機序

Target of Action

Similar compounds often target proteins or enzymes involved in biochemical pathways, influencing their function and leading to changes at the molecular and cellular levels .

Mode of Action

Methyl 4-bromo-2,3-dimethylbenzoate likely interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom is removed from the benzylic position, which can be resonance stabilized . This reaction results in the formation of a new compound with altered properties .

Biochemical Pathways

The compound’s bromination reaction suggests it may influence pathways involving aromatic compounds .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, indicated by a Log Po/w value of 2.75, suggests it may be well-absorbed and distributed within the body .

Result of Action

The compound’s bromination reaction suggests it may alter the structure and function of target molecules, potentially leading to changes in cellular processes .

実験室実験の利点と制限

Methyl 4-bromo-2,3-dimethylbenzoate has several advantages for use in laboratory experiments. It is a white crystalline solid with a melting point of 103.3 °C, making it easy to handle and store. It is also relatively inexpensive and easy to obtain. The reaction is also relatively simple to carry out, and the product can be isolated by filtration. However, there are some limitations to its use in laboratory experiments. The reaction requires the use of bromine, which is a toxic and corrosive substance, and the reaction must be carried out at elevated temperatures.

将来の方向性

The use of methyl 4-bromo-2,3-dimethylbenzoate as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds could be further explored. Its potential use in the synthesis of various dyes and pigments could also be investigated. In addition, the use of methyl 4-bromo-2,3-dimethylbenzoate in the synthesis of various other organic compounds could be explored. Finally, its potential use in the synthesis of various nanomaterials could be investigated.

科学的研究の応用

光活性材料開発

この化合物は、光活性材料の合成に使用されてきました。これらの材料は、光に応答してその特性を変化させることができ、スマートウィンドウ、センサー、およびスイッチなどの用途に役立ちます .

光機械システム

4-ブロモ-2,3-ジメチル安息香酸メチル: は、光機械システムに組み込むことができます。これらのシステムは、光化学エネルギーを機械的エネルギーに変換し、材料が光に応答して曲げたり、ねじったり、さらにはジャンプしたりできるようにします。この用途は、光応答性アクチュエータの開発に特に有望です .

有機合成研究

この化合物は、有機合成研究における重要な試薬です。それは、核置換反応や求電子性芳香族置換反応など、さまざまな有機反応の研究に使用され、これらは複雑な有機分子の構築において基本的なものです .

分析化学

分析化学において、4-ブロモ-2,3-ジメチル安息香酸メチルは、質量分析計やクロマトグラフィーシステムなどの機器を校正する際に、標準または参照化合物として使用されます。その明確な構造と特性は、そのような用途に理想的な候補となっています .

化学教育

その反応性と官能基の存在により、この化合物は、学生に化学原理と反応を実証するために教育現場でよく使用され、有機化学の概念の理解に役立ちます .

Safety and Hazards

特性

IUPAC Name |

methyl 4-bromo-2,3-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGPZONEGQIWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

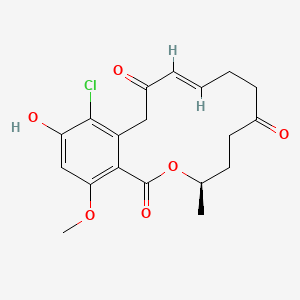

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1469624.png)

![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)

![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)

![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)